molecular formula C13H15NO2S2 B2456124 Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate CAS No. 588714-23-2

Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No.: B2456124
CAS No.: 588714-23-2
M. Wt: 281.39
InChI Key: RWSOHHLCOWETST-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, designating it as methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate. This nomenclature reflects the complex bicyclic structure consisting of a thiophene ring fused to a partially saturated eight-membered carbocyclic ring. The molecular formula C₁₃H₁₅NO₂S₂ indicates the presence of thirteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and two sulfur atoms, confirming the compound's substantial molecular complexity.

The structural framework demonstrates a hierarchical organization where the thiophene ring serves as the core aromatic system, with positions 2 and 3 bearing the isothiocyanate and carboxylate ester functionalities, respectively. The fused cyclooctane ring spans positions 4 through 9, with complete saturation of the carbon-carbon bonds within this segment. The canonical Simplified Molecular Input Line Entry System representation, S=C=Nc1sc2c(c1C(=O)OC)CCCCCC2, provides a linear depiction of the molecular connectivity, clearly illustrating the relationship between the aromatic thiophene core and the saturated aliphatic ring system.

The compound's three-dimensional architecture exhibits significant conformational flexibility due to the saturated cyclooctane portion, while the thiophene ring maintains planarity consistent with aromatic systems. The isothiocyanate group at position 2 extends linearly from the thiophene ring, creating a reactive electrophilic center that significantly influences the molecule's chemical properties. The methyl ester functionality at position 3 provides additional polarity and potential hydrogen bonding interactions through its carbonyl oxygen atom.

Properties

IUPAC Name

methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S2/c1-16-13(15)11-9-6-4-2-3-5-7-10(9)18-12(11)14-8-17/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSOHHLCOWETST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCCC2)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Organic Synthesis

Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate serves as a reagent in organic synthesis. It is particularly useful as a building block for constructing more complex molecules. The compound can react with amines to form thioureas and with alcohols to yield carbamates.

Biological Studies

The compound's isothiocyanate group makes it an important tool in biological research. It can modify proteins through covalent bonding with nucleophilic sites on amino acids. This property is exploited in studies of protein function and dynamics, providing insights into enzyme mechanisms and cellular processes .

Medicinal Chemistry

Research has indicated potential therapeutic applications of this compound in the fields of antimicrobial and anticancer therapies. Its ability to interact with biological macromolecules suggests that it may influence the activity of specific proteins or enzymes involved in disease processes .

Case Study 1: Protein Labeling

In a study exploring protein interactions, this compound was used to label specific proteins in vitro. The results demonstrated that the compound effectively modified target proteins without disrupting their function. This ability to selectively label proteins makes it valuable for proteomics research.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound. In vitro assays showed that it exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis in cancer cells through interaction with key signaling pathways .

Mechanism of Action

The mechanism of action of Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for labeling and modifying proteins, thereby affecting their function and activity .

Comparison with Similar Compounds

Biological Activity

Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties based on available research findings.

Chemical Structure and Properties

The compound is characterized by the isothiocyanate functional group, which is known for its reactivity and biological activity. The chemical structure can be represented as follows:

\text{Molecular Formula C 12}H_{15}NOS_2}

Anticancer Properties

Research has indicated that compounds containing isothiocyanate groups exhibit anticancer properties. Specifically, studies have shown that isothiocyanates can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Isothiocyanates have been observed to cause cell cycle arrest at the G2/M phase in several cancer cell lines.
  • Induction of Apoptosis : They activate caspases and increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins such as Bcl-2.

A study conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values ranging from 10 to 30 µM depending on the specific cell line tested .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity . Isothiocyanates are known to disrupt microbial cell membranes and interfere with cellular metabolism. In vitro assays demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Candida albicans30 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to increased ROS levels which can trigger apoptosis.
  • Inhibition of Key Enzymes : It has been noted to inhibit enzymes involved in cancer cell proliferation and survival such as cyclin-dependent kinases (CDKs).
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways including the MAPK and PI3K/Akt pathways which are crucial for cell survival and proliferation.

Case Studies

Several case studies have highlighted the efficacy of isothiocyanates in preclinical models:

  • Breast Cancer Model : A study using a mouse model showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups .
  • Infection Models : In a model of bacterial infection, administration of the compound led to a decrease in bacterial load and improved survival rates in infected mice .

Q & A

Q. Basic

  • NMR : Confirm substitution patterns (e.g., isothiocyanate peak at ~120 ppm in ¹³C NMR) .
  • HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺) .
  • FTIR : Validate isothiocyanate (-NCS) stretching at ~2050 cm⁻¹ .

What are the recommended safety protocols for handling this compound in laboratory settings, based on its toxicity profile?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to respiratory toxicity risks (STOT SE3) .
  • Storage : Dry, cool conditions (<25°C) in sealed containers .

How do discrepancies in MIC values under efflux-inhibited vs. non-inhibited conditions inform resistance mechanisms?

Advanced
A lower MIC with verapamil (e.g., 1.23 μM vs. 3.70 μM) suggests efflux pumps (e.g., Rv1258c) contribute to resistance . Validate via knockout MTB strains (ΔRv1258c) and compare MICs. Synergistic studies with other inhibitors (e.g., reserpine) further clarify resistance pathways.

Which substituents at the 2-position of the thiophene ring demonstrate the most significant impact on bioactivity?

Advanced
Benzamide derivatives (e.g., 4-phenoxybenzamide) show superior MTB inhibition due to π-π stacking with enzyme active sites . Electron-withdrawing groups (e.g., nitro) enhance electrophilicity but may increase cytotoxicity. Use QSAR models (e.g., CoMFA) to predict substituent effects on activity .

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